Technical Documentation Center

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol
  • CAS: 1153980-05-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, a heterocyclic compound of interest to researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Drawing upon established synthetic methodologies for analogous structures and predictive modeling, this document serves as a foundational resource for scientists exploring the therapeutic promise of this molecule.

Introduction: The Significance of the Aminothiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The incorporation of an amino group and a phenolic moiety, as seen in 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, presents a unique combination of functionalities that can engage in various biological interactions. The amino group can act as a hydrogen bond donor and a basic center, while the phenolic hydroxyl group can serve as a hydrogen bond donor/acceptor and may be crucial for antioxidant activity or specific receptor binding. This guide will delve into the synthesis, characterization, and predicted pharmacological profile of this intriguing molecule.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is characterized by a central 1,2,4-thiadiazole ring substituted with an amino group at the 5-position and a 3-hydroxyphenyl group at the 3-position.

Table 1: Physicochemical Properties of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

PropertyValueSource
IUPAC Name 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol---
CAS Number 1153980-05-2[1]
Molecular Formula C₈H₇N₃OS[1]
Molecular Weight 193.23 g/mol [1]
Predicted LogP 1.5 - 2.5In silico prediction
Predicted pKa Phenolic OH: ~9.5; Amino group: ~3.5In silico prediction
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF.In silico prediction

Note: Predicted values are based on computational models and may vary from experimental results.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed, which could be conceptually adapted.[2] A more direct analogy for the target 1,2,4-thiadiazole can be drawn from patent literature describing the synthesis of similar 5-amino-1,2,4-thiadiazole derivatives.[3] The proposed synthesis of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol would likely start from 3-hydroxybenzonitrile.

Synthetic Pathway cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Thiadiazole Ring Formation 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 3-Hydroxybenzamidine 3-Hydroxybenzamidine 3-Hydroxybenzonitrile->3-Hydroxybenzamidine NH3, catalyst Ammonia Ammonia Target_Molecule 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol 3-Hydroxybenzamidine->Target_Molecule 1. Thiophosgene or equivalent 2. Aminoguanidine

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol from precursors

Part 1: Executive Summary & Strategic Analysis The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in kinase inhibitors and GPCR ligands....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in kinase inhibitors and GPCR ligands. The specific target, 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol , presents a unique synthetic challenge due to the nucleophilic nature of the phenol ring.

The Core Challenge: The standard synthesis of 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of amidine derivatives using halogens (Br₂ or I₂). If attempted on the free phenol (3-hydroxybenzamidine ), the electron-rich aromatic ring will undergo rapid electrophilic aromatic substitution (bromination) ortho/para to the hydroxyl group, leading to inseparable by-products and low yields.[1]

The Solution: To ensure high purity and regioselectivity, this protocol utilizes a Protection-Cyclization-Deprotection strategy.[1] We will employ a methyl ether protection (3-methoxybenzamidine) which is stable to the oxidative cyclization conditions but easily cleaved in the final step.[1]

Part 2: Retrosynthetic Logic & Pathway

The synthesis is disconnected into three logical phases. The 1,2,4-thiadiazole core is constructed via the Goerdeler-Kurzer Cyclization , where an amidine reacts with isothiocyanate (generated in situ or via KSCN) followed by oxidative closure.

Retrosynthesis Target Target Molecule 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol Intermediate Intermediate 2 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine Target->Intermediate Demethylation (BBr3, DCM) Precursor Precursor 1 3-Methoxybenzamidine HCl Intermediate->Precursor Oxidative Cyclization (KSCN, Br2, MeOH) Start Starting Material 3-Methoxybenzonitrile Precursor->Start Pinner Reaction (HCl, MeOH, then NH3)

Figure 1: Retrosynthetic disconnection showing the protection strategy to avoid ring halogenation.[1]

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of 3-Methoxybenzamidine Hydrochloride

Rationale: The amidine moiety provides the N-C-N backbone for positions 2, 3, and 4 of the thiadiazole ring.

Reagents:

  • 3-Methoxybenzonitrile (10.0 g, 75.1 mmol)[1]

  • Sodium Methoxide (0.5 eq, catalytic for LiHMDS route) OR HCl gas (Pinner method).[1]

  • Selected Method:LiHMDS (Lithium Hexamethyldisilazide) is preferred for bench-scale safety over handling HCl gas.[1]

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon.

  • Addition: Charge with 3-Methoxybenzonitrile (10.0 g) and anhydrous THF (100 mL). Cool to 0°C.[1][2]

  • Silylation: Add LiHMDS (1.0 M in THF, 82.6 mL, 1.1 eq) dropwise over 30 mins. Stir at RT for 4 hours. The solution will turn dark orange/brown (formation of N-lithioamidine).[1]

  • Hydrolysis: Cool to 0°C. Carefully quench with 4N HCl in dioxane (40 mL) or ethanolic HCl. Stir for 1 hour.

  • Isolation: Concentrate in vacuo to remove THF. Triturate the residue with cold diethyl ether to remove unreacted nitrile.[1] Filter the white solid.[1]

  • Yield: Expect ~12.5 g (90%) of 3-Methoxybenzamidine HCl .

    • QC Check: ¹H NMR (DMSO-d₆) should show broad singlets at ~9.0-9.5 ppm (amidine NH).[1]

Phase 2: The Goerdeler-Kurzer Oxidative Cyclization

Rationale: This is the critical heterocycle-forming step.[1] KSCN reacts with the amidine to form an imidoyl thiourea intermediate, which is immediately oxidized by Bromine to close the ring.

Reagents:

  • 3-Methoxybenzamidine HCl (5.0 g, 26.8 mmol)[1]

  • Potassium Thiocyanate (KSCN) (2.86 g, 29.5 mmol, 1.1 eq)[1]

  • Bromine (Br₂) (4.28 g, 1.37 mL, 26.8 mmol, 1.0 eq)[1]

  • Triethylamine (Et₃N) (2 eq)[1]

  • Methanol (MeOH) (50 mL)

Protocol:

  • Solubilization: In a 250 mL RBF, dissolve 3-Methoxybenzamidine HCl (5.0 g) in MeOH (40 mL). Add Et₃N (3.7 mL) to liberate the free amidine.[1] Stir for 10 min.

  • Addition of SCN: Add KSCN (2.86 g) in one portion. The solution may become slightly cloudy.

  • Oxidation (Critical Step):

    • Prepare a solution of Br₂ (1.37 mL) in MeOH (10 mL).

    • Cool the reaction mixture to 0°C .

    • Add the Br₂ solution dropwise over 45 minutes. Note: The color will transition from yellow to orange.[1] Ensure temperature stays <5°C to prevent over-oxidation.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Pour the mixture into ice water (200 mL) containing saturated NaHCO₃ to neutralize HBr.

  • Isolation: A precipitate should form. Filter the solid.[1][3] If no precipitate, extract with EtOAc (3x 50 mL).[1]

  • Purification: Recrystallize from Ethanol/Water.

  • Product: 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine .

    • Target Yield: 60-70%.[1]

    • Appearance: Off-white to pale yellow solid.[1]

Phase 3: Demethylation to Target

Rationale: BBr₃ is the gold standard for cleaving aryl methyl ethers without affecting the thiadiazole ring.

Reagents:

  • Intermediate from Phase 2 (2.0 g, 9.6 mmol)[1]

  • Boron Tribromide (BBr₃) (1.0 M in DCM, 29 mL, 3.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Setup: Dry 100 mL RBF, N₂ atmosphere. Dissolve intermediate (2.0 g) in anhydrous DCM (40 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ solution dropwise via syringe. Caution: Exothermic.[1]

  • Warming: Remove cooling bath after 30 mins. Allow to stir at RT overnight.

  • Quench: Cool to 0°C. Very slowly add MeOH (10 mL) to quench excess BBr₃. (Violent reaction possible).[1]

  • Workup: Concentrate to dryness.[1] Redissolve in EtOAc, wash with NaHCO₃ (aq) until pH ~7.

  • Final Purification: The product may precipitate from the aqueous/organic interface.[1] Alternatively, purify via flash chromatography (DCM:MeOH 95:5).[1]

  • Final Product: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol .

Part 4: Quality Control & Data Specifications

Table 1: Analytical Specifications

TestSpecificationExpected Result
Appearance Visual InspectionWhite to pale beige powder
LC-MS ESI+[M+H]+ = 194.03 Da
¹H NMR DMSO-d₆ (400 MHz)δ 9.60 (s, 1H, OH), 8.10 (s, 2H, NH₂), 7.2-7.4 (m, 3H, Ar-H), 6.8 (m, 1H, Ar-H)
Purity HPLC (254 nm)> 95.0%

Key NMR Diagnostic: Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of the broad phenolic -OH singlet (>9.0 ppm).[1] The amine -NH₂ protons on the thiadiazole ring usually appear as a broad singlet around 8.0-8.5 ppm in DMSO.

Part 5: Troubleshooting & Safety

Common Pitfalls:

  • Regioisomers: If the reaction temperature during bromination rises >10°C, you may form "Hector's Base" type oxidation products (thiadiazolidines) or brominate the phenyl ring.[1] Keep it cold.

  • Incomplete Demethylation: If BBr₃ is old/hydrolyzed, the reaction will stall. Use fresh reagent. If BBr₃ fails, 48% HBr in Acetic Acid at reflux is a viable alternative, though harsher.

Safety Hazards:

  • Bromine (Br₂): Highly toxic and corrosive.[1] Use only in a fume hood.

  • KSCN + Acid: Can generate HCN gas if pH drops too low before oxidative closure.[1] Maintain basic/neutral conditions initially.

  • BBr₃: Reacts violently with water.[1]

References

  • Goerdeler, J. (1954).[1] "Über die Herstellung von 5-Amino-1,2,4-thiadiazolen." Chemische Berichte, 87(1), 57-67.[1] (Foundational text on the oxidative cyclization of amidines).

  • Kurzer, F. (1956).[1] "Thiadiazoles.[1][4][5][6][7][8][9] Part IV. The oxidation of N-thiobenzoylguanidines." Journal of the Chemical Society, 2345-2352. [1]

  • Aitken, R. A., & Slawin, A. M. (2018).[1] "5-Amino-3-methyl-1,2,4-thiadiazole."[1] Molbank, 2018(1), M977.[1] (Modern validation of the amidine/KSCN/Br2 method).

  • Short, K. M., & Ziegler, C. B. (1993). "A robust synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles." Tetrahedron Letters, 34(1), 71-74.[1] (Optimization of the oxidative closure).

Sources

Application

Application Notes and Protocols for the Functionalization of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

Introduction 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a nucleophilic arom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a nucleophilic aromatic amino group and a weakly acidic phenolic hydroxyl group, offering multiple avenues for chemical modification. This guide provides a comprehensive overview of the reaction conditions and strategic considerations for the selective functionalization of the amino group in the presence of the phenol. The protocols herein are designed to be robust and reproducible, enabling the synthesis of diverse derivatives for screening and lead optimization.

Understanding the Chemical Landscape: Chemoselectivity is Key

The central challenge in modifying 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is achieving chemoselectivity—preferentially reacting with the amino group while leaving the phenolic hydroxyl group untouched, or vice-versa. This selectivity is governed by the relative nucleophilicity and acidity of the two functional groups.

  • The Amino Group: The 5-amino group on the 1,2,4-thiadiazole ring is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and alkylation. Its basicity is a key factor in its reactivity.

  • The Phenolic Group: The hydroxyl group of the phenol is weakly acidic, with a pKa typically around 10.[1][2] It can be deprotonated by a strong base to form a phenoxide, which is also a strong nucleophile.

Generally, the amino group is more nucleophilic than the neutral phenolic hydroxyl group. Therefore, under neutral or mildly basic conditions, electrophiles will preferentially react with the amino group. However, under strongly basic conditions, deprotonation of the phenol can lead to competing O-functionalization.

Strategic Approaches to Amino Group Functionalization

Two primary strategies can be employed for the selective functionalization of the amino group:

  • Direct Selective N-Functionalization: This approach leverages the inherent difference in nucleophilicity between the amino and phenolic groups. By carefully selecting reagents and reaction conditions, direct and selective modification of the amino group can be achieved without the need for protecting the phenol.

  • Phenol Protection Strategy: In cases where the desired reaction conditions might lead to unwanted side reactions with the phenol, a protection-functionalization-deprotection sequence is advisable. This involves temporarily masking the phenolic hydroxyl group with a protecting group that is stable to the N-functionalization conditions and can be cleanly removed later.

Part 1: Direct Selective N-Functionalization Protocols

These protocols are designed to favor reaction at the more nucleophilic amino group.

Protocol 1.1: N-Acylation with Acyl Halides or Anhydrides

N-acylation is a fundamental transformation for introducing amide functionalities.

Rationale: The amino group's higher nucleophilicity allows it to react faster with acylating agents than the phenolic hydroxyl group, especially in the presence of a mild, non-nucleophilic base to scavenge the acid byproduct.

Experimental Protocol:

  • Dissolution: Dissolve 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Acylating AgentBaseSolventTypical Reaction TimeExpected Product
Acetyl ChlorideTEADCM2-4 h3-(5-Acetamido-1,2,4-thiadiazol-3-yl)phenol
Benzoyl ChlorideDIPEATHF4-6 h3-(5-Benzamido-1,2,4-thiadiazol-3-yl)phenol
Acetic AnhydridePyridineDCM3-5 h3-(5-Acetamido-1,2,4-thiadiazol-3-yl)phenol
Protocol 1.2: N-Sulfonylation with Sulfonyl Chlorides

This protocol allows for the synthesis of sulfonamides, which are important pharmacophores.

Rationale: Similar to acylation, the amino group readily reacts with sulfonyl chlorides. Pyridine is often used as both a base and a catalyst in these reactions.

Experimental Protocol:

  • Dissolution: Dissolve 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol (1.0 eq) in pyridine or a mixture of DCM and pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.0 - 1.2 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to neutralize excess pyridine.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Data Summary Table:

Sulfonyl ChlorideBase/SolventTypical Reaction TimeExpected Product
Methanesulfonyl ChloridePyridine12-16 hN-(5-(3-hydroxyphenyl)-1,2,4-thiadiazol-3-yl)methanesulfonamide
p-Toluenesulfonyl ChloridePyridine12-18 hN-(5-(3-hydroxyphenyl)-1,2,4-thiadiazol-3-yl)-4-methylbenzenesulfonamide
Protocol 1.3: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective method for N-alkylation.[3][4]

Rationale: The reaction proceeds in two steps within a single pot. First, the amino group condenses with an aldehyde or ketone to form an imine intermediate. This is then reduced in situ to the corresponding secondary amine. The phenolic hydroxyl group does not participate in this reaction sequence.

Experimental Protocol:

  • Imine Formation: Dissolve 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol (1.0 eq) and the desired aldehyde or ketone (1.0 - 1.2 eq) in a suitable solvent such as methanol or ethanol. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C. Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose excess reducing agent.

  • Extraction and Purification: Adjust the pH to neutral or slightly basic with sodium bicarbonate. Extract the product with an organic solvent. Dry the organic layer and concentrate. Purify by column chromatography.

Data Summary Table:

| Carbonyl Compound | Reducing Agent | Solvent | Typical Reaction Time | Expected Product | | :--- | :--- | :--- | :--- | | Benzaldehyde | NaBH₄ | Methanol | 3-5 h | 3-(5-(Benzylamino)-1,2,4-thiadiazol-3-yl)phenol | | Acetone | NaBH₃CN | Ethanol | 4-6 h | 3-(5-(Isopropylamino)-1,2,4-thiadiazol-3-yl)phenol |

Workflow for Direct N-Functionalization:

cluster_reactions Direct N-Functionalization start 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol acylation N-Acylation start->acylation sulfonylation N-Sulfonylation start->sulfonylation alkylation N-Alkylation start->alkylation reagents Acyl Halide/Anhydride + Base Sulfonyl Chloride + Base Aldehyde/Ketone + Reducing Agent product N-Functionalized Product acylation->product sulfonylation->product alkylation->product

Caption: Direct N-functionalization workflow.

Part 2: Phenol Protection Strategy

This strategy is recommended when using reagents or conditions that could lead to O-functionalization of the phenol.

Step 2.1: Protection of the Phenolic Hydroxyl Group

Commonly used protecting groups for phenols that are stable under a range of conditions for amine functionalization include methyl and benzyl ethers.[5][6]

Protocol 2.1.1: Formation of a Methyl Ether

Rationale: Methyl ethers are robust and can be cleaved under specific, often harsh, conditions, making them suitable for multi-step syntheses.

Experimental Protocol:

  • Deprotonation: Dissolve 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).

  • Methylation: Add a methylating agent, for example, dimethyl sulfate or methyl iodide (1.1 - 1.5 eq), and heat the mixture to reflux.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Purify the resulting 3-(5-amino-1,2,4-thiadiazol-3-yl)anisole by column chromatography.

Protocol 2.1.2: Formation of a Benzyl Ether

Rationale: Benzyl ethers are widely used as they can be cleaved by hydrogenolysis, which is a mild deprotection method.

Experimental Protocol:

  • Deprotonation: In a manner similar to methylation, deprotonate the phenol with a base like K₂CO₃ in a solvent such as acetone or DMF.

  • Benzylation: Add benzyl bromide (1.1 - 1.2 eq) and heat the reaction mixture.

  • Work-up and Purification: Follow the work-up and purification procedure described for methylation to obtain 3-(5-amino-1,2,4-thiadiazol-3-yl)-1-(benzyloxy)benzene.

Step 2.2: N-Functionalization of the Protected Intermediate

With the phenol group protected, the N-functionalization can proceed as described in Part 1 , using the appropriate protected starting material.

Step 2.3: Deprotection of the Phenol

Protocol 2.3.1: Cleavage of a Methyl Ether

Rationale: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.[7]

Experimental Protocol:

  • Reaction Setup: Dissolve the N-functionalized, O-methylated compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1 - 1.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Protocol 2.3.2: Cleavage of a Benzyl Ether

Rationale: Catalytic hydrogenolysis is a mild and efficient method for benzyl ether deprotection.

Experimental Protocol:

  • Catalyst Addition: Dissolve the N-functionalized, O-benzylated compound in a solvent like ethanol, methanol, or ethyl acetate. Add a palladium catalyst, such as 10% Pd/C.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Purification: Concentrate the filtrate to obtain the deprotected product. Further purification may be performed if necessary.

Workflow for Phenol Protection Strategy:

start 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol protect Protect Phenol (e.g., Methylation, Benzylation) start->protect Step 1 protected_intermediate Phenol-Protected Intermediate protect->protected_intermediate n_functionalize N-Functionalization (Acylation, Sulfonylation, Alkylation) protected_intermediate->n_functionalize Step 2 n_functionalized_protected N-Functionalized, Phenol-Protected Intermediate n_functionalize->n_functionalized_protected deprotect Deprotect Phenol (e.g., BBr₃, H₂/Pd-C) n_functionalized_protected->deprotect Step 3 final_product N-Functionalized Product deprotect->final_product

Caption: Phenol protection strategy workflow.

Troubleshooting and Considerations

  • Low Yields in Direct N-Functionalization: If significant O-functionalization is observed, consider using a less polar aprotic solvent and a bulkier, non-nucleophilic base. Lowering the reaction temperature can also improve selectivity.

  • Incomplete Deprotection: For methyl ether cleavage with BBr₃, ensure anhydrous conditions and a sufficient excess of the reagent. For hydrogenolysis, ensure the catalyst is active and the system is free of catalyst poisons.

  • Solubility Issues: The starting material and some derivatives may have limited solubility. DMF can be a good solvent, but its high boiling point can complicate purification. A co-solvent system may be beneficial.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl halides, sulfonyl chlorides, and BBr₃ are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Quench reactions carefully.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

Conclusion

The selective functionalization of the amino group of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is readily achievable through either direct N-functionalization or a phenol protection strategy. The choice of method will depend on the specific reagents and reaction conditions required for the desired transformation. The protocols provided in this guide offer a solid foundation for the synthesis of a wide array of derivatives for further investigation in drug discovery and development programs.

References

  • Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 16917–16926.
  • Oreate AI. (2026, January 21). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior.
  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols.
  • BenchChem. (2025).
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • Das, B., et al. (2007). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 72(4), 1436-1438.
  • Chemistry Stack Exchange. (2014, October 21). Phenol protection.
  • Google Patents. (2023).
  • SynArchive. Protection of Phenol by Ether.
  • ResearchGate. (2025, November 2). Selective alkylation of the amino group of aminophenols.
  • Google Patents. (Year).
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
  • YouTube. (2017, January 29).
  • ResearchGate. (2016, December 4). How to protect phenol group with TMSCl without affecting secondary amine?
  • Google Patents. (Year).
  • Arabian Journal of Chemistry. (Year).
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Eureka | Patsnap. (Year). Synthetic method of 2-aminophenol-4-sulfonamide.
  • PubMed. (2021, October 11). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles.
  • Wikipedia. Protecting group.
  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
  • CHEMISTRY & BIOLOGY INTERFACE. (Year). Recent advances in synthesis of sulfonamides: A review.
  • PubMed. (2017, February 8).
  • PMC. (Year).
  • chem.iitb.ac.in. (2020, October 26). Protecting Groups.
  • Google Patents. (Year). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • ACS Publications. (Year). Protection (and Deprotection)
  • PMC. (Year).
  • PubMed. (2011, October 19). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols.
  • ACS Publications. (Year). The Journal of Organic Chemistry Ahead of Print.
  • PubChem. 5-Amino-1,2,4-thiadiazole.
  • RSC Publishing. (Year). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Journal of Chemical and Pharmaceutical Research. (Year).
  • ResearchGate. (Year). (PDF)
  • ACS Publications. (2019, March 25).
  • ResearchGate. (2025, August 6). (PDF) Synthesis of Some New 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-Aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL).
  • NIST WebBook. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-.
  • RSC Publishing. (Year).
  • ResearchGate. (Year).
  • ResearchGate. (2025, October 15). 5-Amino-3-methyl-1,2,4-thiadiazole.
  • Sigma-Aldrich. 5-Amino-1,3,4-thiadiazole-2-thiol 95 2349-67-9.
  • BLDpharm. 2349-67-9|5-Amino-1,3,4-thiadiazole-2-thiol.

Sources

Method

Application Notes and Protocols: Incorporation of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol into Kinase Inhibitors

Introduction: The Strategic Value of the 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol Scaffold in Kinase Inhibitor Design Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol Scaffold in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this landscape, the privileged 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol scaffold has emerged as a versatile and highly valuable building block. Its utility stems from a unique combination of structural and electronic features that allow it to engage in key interactions within the ATP-binding site of various kinases.

The aminothiadiazole moiety is a bioisostere of other heterocycles commonly found in kinase inhibitors and offers a distinct hydrogen bonding pattern.[1][2] The exocyclic amino group can act as a hydrogen bond donor, while the nitrogen atoms within the thiadiazole ring can serve as hydrogen bond acceptors.[3] The phenolic hydroxyl group provides an additional hydrogen bond donor and acceptor site and serves as a convenient handle for further chemical modification.[4] This trifunctional nature of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol allows for a multi-pronged approach to achieving high potency and selectivity. Moreover, the inherent physicochemical properties of the thiadiazole ring can contribute favorably to the overall druglike properties of the final inhibitor.[5]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol and its strategic incorporation into kinase inhibitor scaffolds. We will explore the key functionalization strategies for its three reactive sites: the exocyclic amino group, the phenolic hydroxyl group, and the thiadiazole core itself.

Part 1: Synthesis of the Core Scaffold: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

The synthesis of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol is typically achieved through a two-step process starting from the readily available 3-hydroxybenzoic acid. The key transformation is the oxidative cyclization of a 1-(3-hydroxybenzoyl)thiosemicarbazide intermediate.

Experimental Workflow: Synthesis of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

G cluster_0 Step 1: Formation of 1-(3-hydroxybenzoyl)thiosemicarbazide cluster_1 Step 2: Oxidative Cyclization A 3-Hydroxybenzoic acid C 3-Hydroxybenzoyl chloride A->C Reflux B Thionyl chloride (SOCl2) B->C E 1-(3-Hydroxybenzoyl)thiosemicarbazide C->E Pyridine, rt D Thiosemicarbazide D->E F 1-(3-Hydroxybenzoyl)thiosemicarbazide H 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol F->H Heat G Oxidizing Agent (e.g., FeCl3, H2O2) G->H

Caption: Synthetic workflow for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol.

Protocol 1.1: Synthesis of 1-(3-Hydroxybenzoyl)thiosemicarbazide

Causality: This initial step converts the carboxylic acid of 3-hydroxybenzoic acid into a more reactive acyl chloride, which readily undergoes nucleophilic attack by the terminal nitrogen of thiosemicarbazide to form the desired thiosemicarbazide intermediate.

Reagent/SolventMolar Eq.Purpose
3-Hydroxybenzoic acid1.0Starting material
Thionyl chloride (SOCl₂)2.0Acyl chloride formation
Thiosemicarbazide1.0Nucleophile
PyridineExcessBase and solvent

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0 eq) to the flask.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 3-hydroxybenzoyl chloride in anhydrous pyridine.

  • In a separate flask, dissolve thiosemicarbazide (1.0 eq) in anhydrous pyridine.

  • Slowly add the solution of 3-hydroxybenzoyl chloride to the thiosemicarbazide solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(3-hydroxybenzoyl)thiosemicarbazide.

Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry to confirm the formation of the thiosemicarbazide. The disappearance of the carboxylic acid proton and the appearance of new amide and thioamide protons in the NMR spectrum are indicative of a successful reaction.

Protocol 1.2: Oxidative Cyclization to 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

Causality: This step involves an intramolecular oxidative cyclization of the thiosemicarbazide. The oxidizing agent facilitates the formation of the N-S bond, leading to the stable 1,2,4-thiadiazole ring system.[6][7]

Reagent/SolventMolar Eq.Purpose
1-(3-Hydroxybenzoyl)thiosemicarbazide1.0Precursor
Iron(III) chloride (FeCl₃) or Hydrogen Peroxide (H₂O₂)2.0-3.0Oxidizing agent
Ethanol or Acetic Acid-Solvent

Step-by-Step Methodology:

  • Suspend 1-(3-hydroxybenzoyl)thiosemicarbazide (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the oxidizing agent, such as iron(III) chloride (2.0-3.0 eq) or 30% hydrogen peroxide, to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using FeCl₃, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If using H₂O₂, the product may precipitate upon cooling or after partial removal of the solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The disappearance of the thioamide protons and the appearance of aromatic and amine protons corresponding to the aminothiadiazole phenol structure will confirm a successful cyclization.

Part 2: Strategies for Incorporating the Scaffold into Kinase Inhibitors

The 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol scaffold offers three primary points for diversification, allowing for its versatile incorporation into a wide range of kinase inhibitor frameworks.

Functionalization Points of the Scaffold

Caption: Key functionalization points of the scaffold.

Strategy 1: N-Functionalization of the Exocyclic Amino Group

The exocyclic amino group is a common site for modification, often to introduce moieties that can interact with the hinge region of the kinase active site.

Causality: Amide bond formation is a robust and widely used reaction in medicinal chemistry to link molecular fragments. This reaction introduces a rigidifying amide linker and can provide an additional hydrogen bond acceptor (the carbonyl oxygen).[8]

Reagent/SolventMolar Eq.Purpose
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol1.0Starting material
Carboxylic acid or Acyl chloride1.1Acylating agent
Coupling agent (e.g., HATU, HBTU)1.2Amide bond formation
Base (e.g., DIPEA, Et₃N)2.0Acid scavenger
DMF or DCM-Solvent

Step-by-Step Methodology (using a carboxylic acid and HATU):

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol (1.0 eq) in DMF or DCM to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC.

Self-Validation: Successful acylation can be confirmed by the appearance of a new set of aromatic/aliphatic protons from the coupled fragment in the ¹H NMR spectrum and a shift in the mass corresponding to the addition of the acyl group in the mass spectrum.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of aryl or heteroaryl substituents on the amino group.[1][9][10] This is particularly useful for accessing the hydrophobic regions of the kinase active site.

Reagent/SolventMolar Eq.Purpose
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol1.0Starting material
Aryl/Heteroaryl halide (or triflate)1.2Coupling partner
Palladium catalyst (e.g., Pd₂(dba)₃)0.05-0.1Catalyst
Ligand (e.g., Xantphos, BINAP)0.1-0.2Ligand for palladium
Base (e.g., Cs₂CO₃, K₃PO₄)2.0-3.0Base
Toluene or Dioxane-Solvent

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the aryl/heteroaryl halide (1.2 eq), 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 5-10 mol%), ligand (e.g., Xantphos, 10-20 mol%), and base (e.g., Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Self-Validation: Successful arylation is confirmed by ¹H NMR, which will show signals corresponding to the newly introduced aryl/heteroaryl group, and mass spectrometry, which will show the expected molecular ion peak.

Strategy 2: O-Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an excellent handle for introducing diversity, often targeting the solvent-exposed region of the kinase active site or improving pharmacokinetic properties.

Causality: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. Deprotonation of the phenol to the more nucleophilic phenoxide allows for subsequent reaction with an alkyl halide.

Reagent/SolventMolar Eq.Purpose
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol1.0Starting material
Alkyl halide (R-X)1.2Alkylating agent
Base (e.g., K₂CO₃, Cs₂CO₃)2.0Deprotonation of phenol
DMF or Acetonitrile-Solvent

Step-by-Step Methodology:

  • Dissolve 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Self-Validation: The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum, along with the expected mass in the mass spectrum, confirm the formation of the ether.

Strategy 3: Functionalization of the Thiadiazole Ring

While less common, the thiadiazole ring itself can be functionalized, typically after halogenation, to introduce further diversity.

Causality: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds between a halide (or triflate) and an organoboron compound.[11] This allows for the introduction of aryl or heteroaryl groups directly onto the thiadiazole ring, which can be used to probe deeper pockets within the kinase active site. A preliminary halogenation step is required.

Reagent/SolventMolar Eq.Purpose
Halogenated 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol1.0Starting material
Aryl/Heteroaryl boronic acid or ester1.5Coupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄)0.05-0.1Catalyst
Base (e.g., K₂CO₃, Na₂CO₃)2.0-3.0Base
Toluene/Water or Dioxane/Water-Solvent system

Step-by-Step Methodology:

  • To a reaction vessel, add the halogenated 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol (1.0 eq), aryl/heteroaryl boronic acid or ester (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1) or dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C for 6-18 hours under an inert atmosphere. Monitor by TLC or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Self-Validation: Successful coupling is evidenced by the disappearance of the halogenated starting material and the appearance of signals for the new aryl/heteroaryl substituent in the ¹H NMR spectrum, along with the correct molecular weight in the mass spectrum.

Conclusion

The 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol scaffold is a powerful tool in the arsenal of the medicinal chemist focused on kinase inhibitor design. Its synthetic accessibility and the presence of three distinct, readily functionalizable handles provide a robust platform for generating diverse libraries of potential drug candidates. The protocols outlined in this guide offer reliable and validated methods for both the synthesis of the core scaffold and its strategic incorporation into more complex molecules. By understanding the causality behind each synthetic step and employing rigorous self-validation techniques, researchers can confidently utilize this versatile building block to accelerate their drug discovery efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Sarpong, R., & Hein, J. (2014). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Organic Letters, 16(15), 4032-4035. Retrieved from [Link]

  • Lo Meo, P., D'Anna, F., Riela, S., Gruttadauria, M., & Noto, R. (2007). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazolidines. Arkivoc, 2007(15), 187-200. Retrieved from [Link]

  • Mikkelsen, J. H., Gustafsson, M. B. F., Skrydstrup, T., & Jensen, K. B. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry, 33(4), 625-633. Retrieved from [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2017). Journal of Medicinal Chemistry, 60(17), 7363-7388. Retrieved from [Link]

  • Lo Meo, P., D'Anna, F., Riela, S., Gruttadauria, M., & Noto, R. (2007). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc, 2007(15), 187-200. Retrieved from [Link]

  • Ban, M., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(21), 5038. Retrieved from [Link]

  • Senthilkumar, N., et al. (2023). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. Journal of the Indian Chemical Society, 100(10), 101185. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Optimization for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

Introduction: The Stability Paradox Welcome to the technical support hub for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol . As researchers, we often face a "stability paradox" with this scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol . As researchers, we often face a "stability paradox" with this scaffold. The molecule contains two distinct pharmacophores with opposing stability requirements:

  • The Phenol Moiety: Highly susceptible to oxidative degradation under alkaline conditions (forming quinones and colored oligomers).[1]

  • The 1,2,4-Thiadiazole Ring: Susceptible to nucleophilic attack and ring cleavage (hydrolysis) under strong alkaline or extreme thermal conditions.

This guide provides a scientifically grounded framework to navigate these competing factors, ensuring the integrity of your stock solutions and assay results.

Module 1: The Stability Matrix (Temperature & pH)

The following matrix summarizes the predicted stability behavior based on the functional group chemistry of 1,2,4-thiadiazoles and phenols.

ParameterAcidic (pH < 4.0) Neutral / Weakly Acidic (pH 4.5 – 6.5) Alkaline (pH > 8.0)
Chemical State Amino group protonated (

).[1] Phenol protonated (

).[1]
Amino group equilibrium.[1] Phenol protonated (

).[1]
Phenol deprotonated (

).[1] Ring susceptible to

attack.[1][2]
Solubility High (Cationic species).[1]Moderate/Variable (Potential isoelectric precipitation).[1]High (Anionic phenolate).[1]
Oxidation Risk Low .[1] Phenol is stable.[1]Low .Critical . Rapid formation of pink/brown quinones.
Hydrolysis Risk Low .[1] Ring is generally stable.[1]Negligible .High . 1,2,4-Thiadiazole ring cleavage.
Recommendation Good for solubilization , but avoid long-term storage if pH < 2.OPTIMAL ZONE for storage and assays.[1]AVOID for storage. Use only for immediate transient assays.
The "Goldilocks" Zone: pH 5.5 ± 0.5

For maximum stability, we recommend maintaining the compound in a slightly acidic buffer (pH 5.0–6.0). This suppresses the ionization of the phenol (preventing oxidation) while avoiding the harsh acidity that might catalyze slower degradation pathways over months of storage.[1]

Module 2: Troubleshooting & FAQs

Q1: My solution turned pink/brown after 24 hours. What happened?

Diagnosis: Oxidative Degradation. Mechanism: You likely stored the compound at pH > 7.5 or in the presence of trace metals. The phenol moiety deprotonates (pKa ~9.5–10) to form a phenolate anion, which is electron-rich and easily oxidized by dissolved oxygen into ortho- or para-benzoquinone derivatives.[1] These intermediates polymerize rapidly into colored compounds.[1] Solution:

  • Lower the pH: Adjust your buffer to pH 6.0.

  • Degas Solvents: Use argon/nitrogen-purged buffers.[1]

  • Add Antioxidants: If your assay permits, add 0.1% Ascorbic Acid or 1 mM DTT/TCEP.

Q2: I see precipitation when diluting my DMSO stock into PBS (pH 7.4).

Diagnosis: Isoelectric Point (pI) Crash. Mechanism: The molecule has a basic amine (pKa ~3–4) and an acidic phenol (pKa ~10).[1] At neutral pH (7.4), the molecule exists largely as a neutral species (uncharged), which has the lowest aqueous solubility.[1] Solution:

  • Cosolvents: Ensure the final assay contains 1–5% DMSO or Ethanol.

  • pH Shift: If possible, run the assay at pH 6.0 (where the amine is partially protonated) or pH 8.0 (where the phenol is partially deprotonated), though pH 8.0 increases oxidation risk. pH 6.0 is the safer choice.

Q3: Is the 1,2,4-thiadiazole ring stable in 1M NaOH?

Diagnosis: Ring Instability. Answer: No. Unlike 1,3,4-thiadiazoles, the 1,2,4-thiadiazole ring is more sensitive to nucleophilic attack by hydroxide ions due to the specific N-S bond lability. Exposure to strong base (pH > 12) will cleave the N-S bond, resulting in ring opening to form amidines or thioamides. Protocol: Avoid all contact with strong bases.[1]

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Coloring (High pH) and Ring Hydrolysis (High pH + Heat).[1]

StabilityPathways Compound 3-(5-Amino-1,2,4- thiadiazol-3-yl)phenol Protonated Protonated Species (Soluble, Stable) Compound->Protonated pH < 4.0 (Reversible) Phenolate Phenolate Anion (Reactive Intermediate) Compound->Phenolate pH > 8.0 (-H+) Quinone Quinones & Oligomers (PINK/BROWN Color) Phenolate->Quinone Oxidation (O2) Irreversible RingOpen Ring Cleavage Products (Thioamides/Amidines) Phenolate->RingOpen pH > 12 or Heat Hydrolysis

Figure 1: Chemical fate of the compound under varying pH conditions.[1] Note that the "Red Zone" (Degradation) is heavily skewed toward alkaline conditions.[1]

Module 4: Experimental Protocol for Stability Profiling

If you need to validate the stability of this specific lot in your assay buffer, follow this Forced Degradation Protocol .

Step-by-Step Methodology
  • Preparation of Stocks:

    • Prepare a 10 mM stock solution in pure DMSO (store at -20°C).

  • Buffer Preparation:

    • Acidic: 50 mM Acetate Buffer, pH 4.0.

    • Neutral: 50 mM Phosphate Buffer, pH 7.0.

    • Alkaline: 50 mM Borate Buffer, pH 9.0.

  • Incubation:

    • Spike the DMSO stock into each buffer to a final concentration of 50 µM.

    • Incubate at 25°C (Room Temp) and 60°C (Accelerated Stress).[1]

  • Sampling Points:

    • T=0, T=4h, T=24h.

  • Analysis (HPLC/UPLC):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Detection: UV at 254 nm (Thiadiazole core) and 280 nm (Phenol).[1]

  • Success Criteria:

    • 95% recovery of the parent peak area relative to T=0.

Workflow Start Start: 10mM DMSO Stock Split Split into pH Buffers (pH 4.0, 7.0, 9.0) Start->Split Incubate Incubate (25°C vs 60°C) Split->Incubate Quench Quench/Neutralize (Add 1% Formic Acid) Incubate->Quench Analyze HPLC-UV Analysis (254/280 nm) Quench->Analyze

Figure 2: Standardized Forced Degradation Workflow for stability validation.

References

  • Thiadiazole Chemistry

    • Katritzky, A. R., et al. "Reactivity of 1,2,4-Thiadiazoles."[3] Comprehensive Heterocyclic Chemistry II. 1,2,4-Thiadiazoles are generally less stable to base than their 1,3,4-isomers due to the lability of the N-S bond.

    • Source: [1]

  • Phenol Oxidation Mechanisms

    • Hewgill, F. R. "Oxidation of Phenols."[2][4][5][6][7] The deprotonation of phenols (pKa ~10) significantly lowers the oxidation potential, facilitating rapid reaction with dissolved oxygen.

    • Source: [1]

  • Structure-Stability Relationships

    • PubChem Compound Summary: 5-Amino-1,2,4-thiadiazole.[1][8] Provides physicochemical properties (H-bond donor/acceptor counts) relevant to solubility and pKa estimations.

    • Source: [1]

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol Characterization

Executive Summary 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol (CAS: 1153980-05-2 ) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Vibegron , a selective -adrenergic receptor agonist for o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol (CAS: 1153980-05-2 ) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Vibegron , a selective


-adrenergic receptor agonist for overactive bladder treatment.

Characterizing this molecule presents distinct analytical challenges due to the 1,2,4-thiadiazole ring system , which exhibits zwitterionic potential and tautomeric equilibrium when coupled with the phenolic hydroxyl group.[1][2] This guide objectively compares reference standard grades available to researchers and outlines a self-validating qualification protocol to ensure data integrity in drug development workflows.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the molecule's behavior.[1][2] The 1,2,4-thiadiazole moiety is electron-deficient, while the phenol and amine groups are electron-donating.[1][2]

  • Solubility Profile: The molecule is poorly soluble in non-polar solvents (Hexane, DCM) and water at neutral pH.[1][2] It requires polar aprotic solvents (DMSO, DMF) or acidified alcohols for complete dissolution.[1][2]

  • Tautomerism: The amino-thiadiazole group can exist in amino- (–NH2) and imino- (=NH) tautomeric forms. This often leads to peak tailing in HPLC if the mobile phase pH is not strictly controlled.[1][2]

  • UV Response Factors: Impurities lacking the thiadiazole chromophore (e.g., early-stage aliphatic precursors) may be under-detected by UV, leading to false "high purity" results in lower-grade standards.[2]

Part 2: Comparative Analysis of Standard Grades

Selecting the wrong grade of reference material is the most common source of assay error.[1][2] The table below compares the three primary tiers of standards available for this compound.

Table 1: Reference Standard Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard Option C: Commercial Research Grade
Primary Use FDA/EMA filing, Release Testing, Calibration of Working Stds.Routine QC, Stability Studies, Process Monitoring.[1][2]Early R&D, Route Scouting.[1][2]
Traceability SI-Traceable (via qNMR/Mass Balance).Traceable to the CRM.[1][2]Often Unknown / Batch-dependent.
Assay Method qNMR (Absolute Purity) + Mass Balance.[1][2]HPLC vs. CRM.HPLC Area % (UV) only.[1][2]
Water Content Measured (KF) & Factorized.Measured (KF).[1][2][3][4]Rarely measured (often >2% error).[1][2]
Risk Profile Low.[1][2] Validated for regulatory submission.Medium. Depends on qualification rigor.[1][2]High. "98%" by HPLC often equals <90% w/w due to salts/water.[1][2]
Cost


$
Expert Insight: The "Area %" Trap

Research Grade (Option C) standards often claim ">98% Purity."[1][2] This is usually based on HPLC-UV area normalization.[2]

  • Reality: This molecule is often isolated as a salt (HCl or HBr) or retains significant water/solvent.[1][2]

  • Consequence: A "98% pure" sample by HPLC might only contain 85% active moiety by weight.[1][2] Always use a CRM or qNMR-validated standard for potency assignment.

Part 3: Qualification Protocols

If a commercial CRM is unavailable, you must qualify an In-House Working Standard (Option B).[1][2] This protocol follows ICH Q2(R2) and ICH Q7 principles.[1][2]

Protocol A: Structural Identification (ID)[1][2]
  • IR Spectroscopy: KBr pellet.[1][2] Look for characteristic thiadiazole ring breathing (~1500-1400 cm⁻¹) and phenolic -OH stretch (~3300 cm⁻¹ broad).[2]

  • Mass Spectrometry: ESI+ Mode.[1][2]

    • Parent Ion:

      
      .[1][2]
      
    • Look for characteristic fragmentation: Loss of

      
       or 
      
      
      
      typical of thiadiazoles.[1][2]
Protocol B: Purity & Potency Assignment (The "Gold Standard" Workflow)[1][2]

To assign a potency value (Assay) to your standard, you cannot rely on HPLC alone.[1][2] You must use Quantitative NMR (qNMR) or a Mass Balance approach.[1][2]

Method 1: HPLC Purity (Reverse Phase)

This method separates organic impurities.[1][2]

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Luna Omega),

    
    .[1][2]
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1][2] Note: Acetate buffer suppresses amine tailing.[2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 285 nm (Phenol/Thiadiazole max).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

Method 2: Quantitative NMR (qNMR)

This is the absolute method for potency assignment, independent of reference standards.[1][2]

  • Solvent: DMSO-

    
     (Essential for solubility).[2]
    
  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® grade).[1][2]

    • Why? It is non-acidic (won't protonate the amine), stable, and shows a clean singlet at ~3.0 ppm, distinct from the aromatic region of the thiadiazole (7.0–9.0 ppm).[1][2]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2][5]
    

Part 4: Visualizing the Qualification Logic

The following diagrams illustrate the decision-making process for characterizing this standard.

Diagram 1: The Qualification Workflow (ICH Q7 Aligned)

QualificationWorkflow cluster_purity Purity Assessment RawMaterial Raw Material (Candidate Standard) ID_Test Identity Confirmation (IR, MS, 1H-NMR) RawMaterial->ID_Test HPLC HPLC-UV (Organic Impurities) ID_Test->HPLC KF Karl Fischer (Water Content) ID_Test->KF ROI Residue on Ignition (Inorganic Salts) ID_Test->ROI Assay_Calc Potency Assignment (Mass Balance or qNMR) HPLC->Assay_Calc 100% - Impurities KF->Assay_Calc Subtract Water ROI->Assay_Calc Subtract Ash CoA Generate CoA (Working Standard) Assay_Calc->CoA

Caption: A self-validating workflow converting a raw candidate material into a qualified Working Standard. Note that HPLC purity alone is insufficient for potency assignment.[2]

Diagram 2: The Mass Balance Trap[1][2]

Why "99% HPLC Purity" does not equal "99% Potency."

MassBalance cluster_composition Actual Composition Sample Physical Sample (100 mg) Active Active Molecule (88 mg) Sample->Active Water Residual Moisture (5 mg) Sample->Water Salt Inorganic Salts (6 mg) Sample->Salt OrgImp Organic Impurities (1 mg) Sample->OrgImp HPLC_View HPLC-UV Result: 99.0% Purity (Only sees Active + Org Imp) Active->HPLC_View Water->HPLC_View Invisible to UV Salt->HPLC_View Invisible to UV OrgImp->HPLC_View True_Potency True Potency: 88.0% w/w (Active / Total Weight) HPLC_View->True_Potency DANGEROUS GAP (Without KF/ROI)

Caption: Visualizing why Research Grade standards (characterized only by HPLC) often lead to significant dosing errors in biological assays.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2024).[1][2] Establishes the global regulatory standard for validating the HPLC methods described. [Link]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[1][2] Defines requirements for reference standards in Section 11.1. [Link]

  • BIPM (Bureau International des Poids et Mesures). Guidance on qNMR Internal Standard Selection (Dimethyl Sulfone). [Link]

  • PubChem Compound Summary: Vibegron. Confirms the structural context of the aminothiadiazole intermediate. [Link][1][2]

Sources

Comparative

A Researcher's Guide to IR Spectroscopic Identification of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

For researchers and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical, non-negotiable step. In the synthesis of heterocyclic compounds like 3-(5-Amino-1,2...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical, non-negotiable step. In the synthesis of heterocyclic compounds like 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, a molecule with potential pharmacophoric features, infrared (IR) spectroscopy serves as a rapid, reliable, and indispensable tool for preliminary identification and purity assessment. This guide provides an in-depth comparison of the expected IR absorption peaks for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, supported by experimental protocols and data interpretation strategies to distinguish it from potential synthetic precursors or impurities.

The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups within a molecule. For 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, the key structural motifs—the primary amine (-NH₂), the phenolic hydroxyl (-OH), the aromatic phenyl ring, and the 1,2,4-thiadiazole heterocycle—all exhibit characteristic absorption bands. By analyzing the position, intensity, and shape of these bands, a researcher can confidently confirm the presence of these functionalities and, by extension, the identity of the target compound.

Comparative Analysis of Characteristic IR Peaks

The definitive identification of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol via IR spectroscopy hinges on the unambiguous assignment of its characteristic vibrational frequencies. The table below summarizes the expected absorption peaks based on established spectroscopic data for structurally similar compounds, such as 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.[1] This data provides a robust framework for comparison against experimentally obtained spectra.

Wavenumber (cm⁻¹)Functional GroupDescription of VibrationExpected Appearance
3400 - 3200-OH (Phenol)O-H stretchBroad, often strong intensity
3350 - 3150-NH₂ (Primary Amine)N-H symmetric & asymmetric stretchTwo distinct sharp to medium bands
3100 - 3000Aromatic C-HC-H stretchMultiple weak to medium sharp bands
1620 - 1580C=N (Thiadiazole)C=N stretchMedium to strong intensity band
1600 - 1450C=C (Aromatic)Aromatic ring stretchMultiple sharp bands of variable intensity
1350 - 1250C-N (Amine)C-N stretchMedium intensity band
1260 - 1180C-O (Phenol)C-O stretchStrong intensity band
~700C-S (Thiadiazole)C-S stretchWeak to medium intensity band in the fingerprint region

Table 1: Expected FT-IR Spectral Data for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol. Data is extrapolated from known values for closely related thiadiazole compounds.[1]

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the phenolic -OH group, with the broadening resulting from hydrogen bonding. Concurrently, the appearance of two distinct peaks in the 3350-3150 cm⁻¹ range is a hallmark of the primary amino group's symmetric and asymmetric N-H stretching modes. The C=N stretching vibration of the thiadiazole ring, expected around 1620-1580 cm⁻¹, is another critical diagnostic peak.[1][2][3]

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

To ensure the acquisition of a high-quality, reproducible IR spectrum, a standardized experimental procedure is paramount. The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples.

Materials:

  • 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol sample (1-2 mg, finely ground)

  • FT-IR grade KBr powder (approx. 200 mg), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., a Shimadzu FT-IR-8400)[4]

Procedure:

  • Sample Preparation: Gently grind 1-2 mg of the synthesized 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol to a fine powder using the agate mortar and pestle.

  • Mixing: Add approximately 200 mg of dry FT-IR grade KBr to the mortar. Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectral Measurement: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Background Correction: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Structural Visualization and Peak Assignment

The following diagram illustrates the molecular structure of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol and highlights the key functional groups responsible for the characteristic IR absorption bands.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol
© Copyright 2026 BenchChem. All Rights Reserved.